Ethyl alcohol-d6

Description

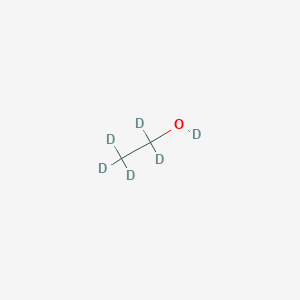

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-deuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934298 | |

| Record name | (~2~H_5_)Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl alcohol-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1516-08-1 | |

| Record name | Ethanol-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H6)Ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H6]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is Ethyl alcohol-d6

An In-depth Technical Guide to Ethyl Alcohol-d6

This compound (Ethanol-d6), a deuterated isotopologue of ethanol, serves as a crucial tool in various scientific and research domains, particularly in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and the synthesis of deuterated compounds.[1][2] Its unique properties, arising from the substitution of hydrogen atoms with deuterium, make it an invaluable asset for researchers, scientists, and drug development professionals.[3] This guide provides a comprehensive overview of this compound, including its properties, synthesis, applications, and detailed experimental protocols.

Core Properties

Ethanol-d6, with the chemical formula C2D6O, is a colorless, volatile liquid that is miscible with water and common organic solvents.[1][3] The primary distinction from its non-deuterated counterpart lies in the replacement of all six hydrogen atoms with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution results in a higher molecular weight and density compared to ethanol.[4] While its chemical reactivity is largely similar to ethanol, the presence of deuterium can lead to significant kinetic isotope effects, influencing reaction rates and metabolic pathways.[2][3]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C2D6O | [1][4] |

| Molecular Weight | 52.11 g/mol | [5] |

| CAS Number | 1516-08-1 | [4][6] |

| Density | 0.892 g/mL at 25 °C | [4] |

| Boiling Point | 78 °C | [4][6] |

| Melting Point | -130 °C | [6] |

| Refractive Index | n20/D 1.358 | [6] |

| Isotopic Purity | Typically ≥99.5 atom % D | [6] |

| Appearance | Clear, colorless liquid | [3][6] |

| Solubility | Soluble in water | [3][6] |

Synthesis and Manufacturing

High-purity this compound is essential for its primary applications. Several methods are employed for its synthesis, ranging from laboratory-scale preparations to industrial production.

Experimental Protocols: Synthesis of this compound

One common industrial method involves a multi-step process starting from calcium carbide and heavy water (D2O).[7]

Protocol 1: Industrial Synthesis from Calcium Carbide [7]

-

Generation of Deuterated Acetylene: Calcium carbide (CaC2) is reacted with heavy water (D2O) in a generator to produce deuterated acetylene (C2D2). The reaction is typically carried out at 0-100°C while maintaining a pressure of 0-0.5 MPa.

-

Formation of Deuterated Acetaldehyde: The purified deuterated acetylene gas is then introduced into an acidic solution containing D2O in a synthesis kettle to produce deuterated acetaldehyde (CD3CDO).

-

Reduction to this compound: Finally, the deuterated acetaldehyde is reduced with deuterium gas (D2) in the presence of a catalyst (e.g., Cu, Pt, Pd) to yield this compound. The molar ratio of deuterated aldehyde to deuterium gas is typically between 1:1 and 1:50. The resulting product is then purified, often through distillation, to achieve high isotopic purity.[2][7]

A laboratory-scale method involves the catalytic deuteration of alcohols using D2O as the deuterium source.[8]

Protocol 2: Catalytic H/D Exchange [8]

-

Reaction Setup: A primary or secondary alcohol is mixed with a ruthenium pincer catalyst and D2O in a suitable reaction vessel.

-

Heating: The mixture is heated to facilitate the hydrogen/deuterium exchange at the α and β carbon positions of the alcohol.

-

Purification: Upon completion, the reaction mixture is neutralized, and the deuterated alcohol is extracted using an organic solvent. For smaller alcohols like ethanol that form azeotropes with water, established drying and separation methods are employed for purification.

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool in various scientific disciplines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most prominent application of this compound is as a solvent in ¹H NMR spectroscopy.[1][9] By replacing protic hydrogens with deuterium, the solvent's own signals are rendered silent in the ¹H NMR spectrum, thus preventing interference with the signals of the analyte.[9] The residual proton signals of the solvent can serve as an internal reference for chemical shifts.[9]

Experimental Protocol: NMR Sample Preparation [9]

-

Analyte Preparation: Accurately weigh the desired amount of the solid analyte into a clean, dry vial. For liquid samples, directly add the desired volume.

-

Dissolution: Add the appropriate volume of this compound (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

-

Homogenization: Vortex or mix the sample until the analyte is completely dissolved. Gentle heating can be applied if necessary, keeping in mind the volatility of ethanol.

-

Transfer: Carefully transfer the solution into an NMR tube.

-

Analysis: Place the NMR tube in the spectrometer for analysis. The deuterium signal is utilized by the spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution spectra.[9]

Metabolic Studies and Isotopic Labeling

This compound is employed as a tracer in metabolic studies to investigate the metabolic fate of ethanol and other compounds.[2] The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can alter metabolic rates, providing insights into reaction mechanisms.[2][3] It also serves as a building block for synthesizing more complex deuterated molecules for use as internal standards in quantitative analysis or as novel drug candidates with potentially altered pharmacokinetic profiles.[2][3]

Synthesis of Deuterated Compounds

This compound is a precursor for the synthesis of other deuterated chemicals. For instance, it is used to prepare deuterated ethylene (C2D4), an important intermediate in the production of specialty plastics and other materials.[7]

Protocol: Synthesis of Deuterated Ethylene [7]

-

Vaporization: this compound is vaporized at a controlled temperature (50-130°C).

-

Dehydration: The vaporized deuterated ethanol is passed through a fixed-bed reactor containing a catalyst (e.g., modified Al2O3/SiO2 composite) at a high temperature (200-650°C) to undergo a dehydration reaction, forming deuterated ethylene.

-

Purification: The resulting deuterated ethylene gas is then purified by condensation and drying to remove any water by-product.

Visualizing Workflows and Structures

Diagrams created using Graphviz (DOT language) help to visualize the molecular structure and synthesis workflows.

Caption: Molecular structure of this compound (C2D6O).

Caption: Industrial synthesis workflow for this compound.[7]

Caption: Experimental workflow for NMR sample preparation.[9]

References

- 1. CAS 1516-08-1: Ethanol-d6 | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. Deuterated ethanol - Wikipedia [en.wikipedia.org]

- 5. Ethanol-d6 | CymitQuimica [cymitquimica.com]

- 6. ETHANOL-D6 | 1516-08-1 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Ethyl Alcohol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl alcohol-d6 (also known as Ethanol-d6 or Hexadeuteroethanol). As a deuterated isotopologue of ethanol, this compound is a critical solvent and reagent in various scientific applications, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in mass spectrometry-based analyses.[1][2][3] Understanding its physical properties is essential for its proper use, storage, and for the accurate interpretation of experimental results.

Core Physical and Chemical Properties

This compound is a colorless, volatile liquid at room temperature.[1][4] Its chemical formula is C2D6O, often represented as CD3CD2OD, indicating that all six hydrogen atoms in the ethanol molecule have been replaced with deuterium isotopes.[1] This isotopic substitution results in a higher molecular weight compared to standard ethanol and influences its physical properties. It is soluble in water and miscible with common organic solvents.[4]

The following table summarizes the key quantitative physical data for this compound, compiled from various sources. These values are crucial for experimental design, safety protocols, and analytical method development.

| Property | Value | Notes | Citations |

| Chemical Formula | C₂D₆O (CD₃CD₂OD) | - | [1] |

| Molecular Weight | 52.11 g/mol | - | |

| Appearance | Colorless, clear liquid | At room temperature | [4] |

| Density | 0.892 g/mL | at 25 °C | [1] |

| Boiling Point | 78 °C (351 K) | At standard atmospheric pressure | [1] |

| Melting Point | -130 °C | - | |

| Refractive Index (n_D²⁰) | 1.358 | At 20 °C using the sodium D-line | |

| Flash Point | 13 °C (55.4 °F) | Closed-cup method | |

| Solubility | Soluble in water | Miscible with most organic solvents | [4] |

Mandatory Visualizations

Visual diagrams are provided below to illustrate logical relationships and a typical experimental workflow relevant to the characterization of this compound.

This diagram illustrates the structural relationship between standard ethanol and its deuterated isotopologue, this compound, highlighting the substitution of hydrogen (H) with deuterium (D).

The following workflow outlines a generalized procedure for the determination of a liquid's boiling point using the capillary method, a common technique in organic chemistry labs.

Experimental Protocols

The physical properties listed in the table are determined by standard laboratory procedures. Below are detailed methodologies for key experiments.

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5]

-

Apparatus: Thiele tube or a beaker for an oil bath, thermometer (-10 to 110 °C), small test tube (fusion tube), a capillary tube (sealed at one end), heating source (e.g., Bunsen burner or hot plate), and liquid paraffin or other suitable heating oil.[5][6]

-

Procedure:

-

Fill the test tube with 2-3 mL of the liquid sample (this compound).

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[7]

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a heating bath (Thiele tube) so that the heat-transfer liquid is above the level of the sample but below the opening of the test tube.[5]

-

Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid's vapor has displaced all the air.

-

Remove the heat source and allow the bath to cool slowly while stirring.

-

The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[5]

-

Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.[8]

-

Apparatus: A pycnometer (a glass flask with a precise, known volume), an analytical balance, a constant temperature water bath, and a thermometer.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).

-

Fill the pycnometer with the liquid sample (this compound), ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium.[8]

-

Carefully adjust the liquid volume to the pycnometer's calibration mark, removing any excess liquid.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it again (m_full).

-

The mass of the liquid is calculated as (m_liquid = m_full - m_empty).

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume of the pycnometer (V_pyc): ρ = m_liquid / V_pyc .

-

The refractive index is a measure of how light propagates through a substance and is a characteristic property. The Abbe refractometer is a common instrument for this measurement.[9][10]

-

Apparatus: An Abbe refractometer, a constant temperature water circulator, a light source (typically a sodium lamp or filtered white light), and a dropper.

-

Procedure:

-

Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.[9]

-

Ensure the prisms of the refractometer are clean and dry.

-

Using a dropper, place 2-3 drops of the liquid sample (this compound) onto the surface of the measuring prism.[11]

-

Gently close the illuminating prism to spread the liquid into a thin, uniform layer.

-

Circulate water from the constant temperature bath (set to 20.0 °C) through the prism jackets to maintain a stable temperature.

-

While looking through the eyepiece, adjust the light source and mirror to achieve optimal illumination.

-

Rotate the coarse adjustment knob until the light and dark fields become visible in the eyepiece.

-

Turn the compensator dial to eliminate any color fringes and sharpen the borderline between the light and dark fields.[11]

-

Use the fine adjustment knob to align the borderline precisely with the crosshairs in the eyepiece.

-

Read the refractive index value directly from the instrument's scale.[9]

-

For substances that are solid at room temperature, this method determines the temperature range over which the solid melts to a liquid. For this compound, which has a very low melting point, a specialized low-temperature apparatus is required. The general principle is outlined by standards like ASTM E324.[12][13]

-

Apparatus: Melting point apparatus with a cooling capability, sealed capillary tubes, and a low-temperature thermometer or calibrated digital probe.

-

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The tube is placed in the heating/cooling block of the melting point apparatus.

-

The sample is cooled until completely frozen.

-

The temperature is then raised slowly and controllably (e.g., 1 °C per minute) near the expected melting point.[14]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[14] For pure substances, this range is typically very narrow.[15]

-

References

- 1. Deuterated ethanol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 11. davjalandhar.com [davjalandhar.com]

- 12. store.astm.org [store.astm.org]

- 13. infinitalab.com [infinitalab.com]

- 14. thinksrs.com [thinksrs.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl Alcohol-d6 (CAS: 1516-08-1)

This compound, also known as deuterated ethanol or hexadeuteroethanol, is a stable isotopologue of ethanol where the six hydrogen atoms have been replaced by deuterium.[1][2] This isotopic substitution imparts unique properties that make it an invaluable tool in various scientific fields, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic research.[3][4] This guide provides a comprehensive overview of its properties, synthesis, and core applications, complete with experimental protocols and data visualizations.

Physicochemical Properties

This compound is a colorless, volatile liquid with physical and chemical properties nearly identical to its non-deuterated counterpart, ethanol.[1][5] It is miscible with water and common organic solvents.[1][5]

| Property | Value | Reference |

| CAS Number | 1516-08-1 | [2] |

| Chemical Formula | C₂D₆O or CD₃CD₂OD | [1][6] |

| Molecular Weight | 52.11 g/mol | [6][7] |

| Density | 0.892 g/mL at 25 °C | [2][8] |

| Boiling Point | 78 °C | [2][7] |

| Melting Point | -117 °C to -130 °C | [7][9][10] |

| Refractive Index (n²⁰/D) | 1.358 - 1.359 | [7][10] |

| Flash Point | 13 °C (closed cup) | [8] |

| Isotopic Purity | Typically ≥99 atom % D | [6][8] |

Spectroscopic Data

The deuteration of ethanol significantly alters its spectroscopic signatures, which is fundamental to its applications.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound produces a distinct fragmentation pattern compared to ethanol. The molecular ion peak is observed at m/z 52 (M+6 shift).[8][11] Key fragment ions are used for quantification in selected ion monitoring (SIM) mode.[4][12]

| Ion (m/z) | Description | Use in Quantification | Reference |

| 33 | Base Peak | Quantifier | [12][13] |

| 49 | Fragment Ion | Qualifier | [12][13] |

| 51 | Fragment Ion | Qualifier | [12][13] |

| 52 | Molecular Ion | - | [4][11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a deuterated solvent, this compound is ideal for ¹H NMR because it does not produce large solvent signals that would otherwise obscure the signals from the analyte.[1][5]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

| ¹H | 1.11 | m | - | [7] |

| ¹H | 3.56 | m | - | [7] |

| ¹H | 5.15 | s (residual OH) | - | [7] |

Synthesis of this compound

Several methods exist for the synthesis of high-purity this compound. One common industrial method involves a multi-step process starting from calcium carbide and heavy water (D₂O).[14] A laboratory-scale method involves the catalytic hydrogen/deuterium (H/D) exchange.[15]

Industrial Synthesis Protocol[14]

-

Step 1: Deuterated Acetylene Production: Calcium carbide (CaC₂) is reacted with heavy water (D₂O) in a generator at 0-100°C to produce deuterated acetylene (C₂D₂).

-

Step 2: Deuterated Aldehyde Synthesis: The purified deuterated acetylene gas is bubbled through an acidic solution containing D₂O with a ZnO and/or Hg²⁺ catalyst. This hydration reaction yields deuterated acetaldehyde (CD₃CDO).

-

Step 3: Reduction to this compound: The deuterated acetaldehyde is mixed with deuterium gas (D₂) in a molar ratio ranging from 1:1 to 1:50. The mixture is passed over a heated catalyst bed (e.g., Ni, Cu, Pt, Pd) at 100-650°C. The resulting this compound is condensed and collected. The conversion rate of the aldehyde can reach 99-99.5%.

Core Applications in Research and Development

NMR Solvent

This compound is widely used as a solvent in NMR spectroscopy.[1][16] Its primary advantage is the absence of hydrogen atoms, which eliminates solvent interference in ¹H NMR spectra, allowing for a clear and unobstructed view of the analyte's proton signals.[5] This is crucial for structure elucidation and purity analysis of organic compounds.[5][16]

Internal Standard for Quantitative Analysis

Deuterated compounds are considered the "gold standard" for internal standards (IS) in quantitative mass spectrometry, particularly LC-MS and GC-MS.[4] this compound is the preferred IS for blood alcohol content (BAC) analysis in clinical and forensic toxicology.[4][12]

Key Advantages:

-

Minimizes Matrix Effects: It co-elutes with the analyte (ethanol) and experiences similar ionization suppression or enhancement, effectively compensating for matrix effects.[4]

-

Accounts for Sample Loss: It behaves almost identically to ethanol during sample preparation and extraction, correcting for any variability or loss.[4]

-

Improves Accuracy and Precision: The use of this compound as an IS significantly improves the accuracy and precision of quantitative assays compared to using a different structural analog like 1-propanol, especially in complex biological matrices.[4][17]

Tracer in Metabolic Research

This compound serves as a powerful tracer to study the metabolic fate of ethanol and its impact on various biochemical pathways.[18] Upon consumption, ethanol is metabolized to acetaldehyde and then acetate, which can be converted to acetyl-CoA. This acetyl-CoA enters central carbon metabolism, including the TCA cycle and pathways for fatty acid synthesis.[18] By tracking the incorporation of deuterium from this compound into downstream metabolites, researchers can:

-

Quantify the contribution of ethanol to the cellular acetyl-CoA pool.[18]

-

Trace ethanol-derived carbon through the TCA cycle.[18]

-

Assess the impact of ethanol on de novo lipogenesis, a key factor in the pathogenesis of alcoholic fatty liver disease.[18][19]

-

Investigate the link between ethanol metabolism and epigenetic modifications like histone acetylation.[18]

Experimental Protocols

Quantification of Ethanol in Whole Blood by GC-MS

This protocol outlines a standard method for the quantitative analysis of ethanol in blood samples using headspace gas chromatography-mass spectrometry (HS-GC-MS) with this compound as the internal standard.[4][12][13]

Methodology:

-

Sample Preparation:

-

Pipette 0.1 mL of whole blood (calibrator, control, or unknown sample) into a 10-mL headspace vial.

-

Add 1.0 mL of the internal standard working solution (this compound in water).

-

Seal the vial immediately with a crimp cap.

-

-

Incubation: Incubate the vial at room temperature to allow ethanol and the internal standard to equilibrate in the headspace.[12][13]

-

Headspace Injection: An automated headspace sampler exposes a needle or fiber to the vial's headspace to adsorb the volatile compounds.[12][13] The sample is then injected into the GC-MS system.

-

GC-MS Analysis:

-

GC Column: A suitable capillary column, such as an Rtx-5ms (30 m x 0.25 mm i.d.), is used for separation.[12][13]

-

Oven Program: An isothermal program (e.g., 40°C for 5 minutes) is often sufficient.[4]

-

MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for maximum sensitivity and specificity.

-

-

Data Analysis:

Visualization of Metabolic Tracing

The use of this compound allows for the direct tracing of ethanol-derived carbon atoms as they are incorporated into various metabolic pools.

References

- 1. CAS 1516-08-1: Ethanol-d6 | CymitQuimica [cymitquimica.com]

- 2. Deuterated ethanol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethanol-Dâ (D, 99%) anhydrous- Cambridge Isotope Laboratories, DLM-31-10X1 [isotope.com]

- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 8. 氘代乙醇-d6 95% in D2O, 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. ETHANOL-D6 | 1516-08-1 [chemicalbook.com]

- 10. エタノール-d6 anhydrous, ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 11. ETHANOL-D6(1516-08-1) MS [m.chemicalbook.com]

- 12. jsbms.jp [jsbms.jp]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. guidechem.com [guidechem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ethanol D6, 1 ml, CAS No. 1516-08-1 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Multiomics Studies on Metabolism Changes in Alcohol-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl Alcohol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing ethyl alcohol-d6 (ethanol-d6, C2D6O), a crucial deuterated solvent and intermediate in various scientific and pharmaceutical applications. This document details key methodologies, presents comparative quantitative data, and includes detailed experimental protocols and reaction pathway visualizations to aid researchers in selecting and implementing the most suitable synthesis for their specific needs.

Introduction

This compound is an isotopologue of ethanol where all six hydrogen atoms are replaced with deuterium. Its unique properties make it invaluable in fields such as NMR spectroscopy, where it serves as a non-protic solvent, and in metabolic studies and the synthesis of deuterated pharmaceutical ingredients. The kinetic isotope effect exhibited by deuterated compounds can significantly alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties.[1] This guide explores several established methods for the synthesis of high-purity this compound.

Comparative Overview of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as the desired scale, required isotopic purity, available starting materials, and cost considerations. The following table summarizes the key aspects of the most common methods.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Isotopic Purity | Reported Yield/Conversion | Scale | Key Advantages |

| Industrial Production | Calcium Carbide, Heavy Water (D2O), Deuterium Gas (D2) | ZnO and/or Hg2+, Ni, Cu, Pt, or Pd | High | 99-99.5% conversion (final reduction step)[1] | Large | High volume, high conversion rate.[1] |

| Hydrolysis of Ethoxy-Containing Compounds | Ethyl Silicate, Heavy Water (D2O) | Acid or Base catalyst | High | - | Lab/Pilot | Inexpensive and readily available starting materials, mild reaction conditions, and a commercially valuable byproduct (silica dioxide).[1] |

| Grignard Synthesis | Deuterated Methyl Halide (e.g., CD3Br), Deuterated Formaldehyde (DCDO) | Magnesium | >99% (for CD3CH2OH)[1] | - | Lab | High purity and allows for specific deuteration patterns.[1] |

| Catalytic H/D Exchange | Ethanol, Heavy Water (D2O) or Deuterium Gas (D2) | Ruthenium or Rhodium complexes | Variable, up to >95% D incorporation[1] | >90% conversion[1] | Lab | Direct route with tunable deuteration levels.[1] |

| Reduction of Deuterated Acetic Acid Derivatives | Deuterated Methyl Acetate, Deuterium Gas (D2) | Ruthenium catalyst (e.g., Ru-Macho) | High | - | Lab | Utilizes readily available starting materials.[1] |

Experimental Protocols

Industrial Production via Deuterated Acetylene

This large-scale method involves a three-step process to achieve high-purity this compound.[1]

Step 1: Synthesis of Deuterated Acetylene (C2D2)

-

Methodology: Calcium carbide is reacted with heavy water (D2O) in a controlled manner.

-

Procedure: A suitable amount of calcium carbide is placed in a deuterated acetylene generator. D2O is then slowly added. The reaction is maintained at a temperature between 0-100°C and a pressure of 0-0.5 MPa. The release rate of the resulting deuterated acetylene is controlled by the outlet valve of the generator.

Step 2: Synthesis of Deuterated Acetaldehyde (CD3CDO)

-

Methodology: The deuterated acetylene gas is hydrated using D2O in an acidic solution with a catalyst.

-

Procedure: The purified deuterated acetylene gas is bubbled through an acid solution containing D2O at a flow rate of 5-10 L/min. The reaction is catalyzed by zinc oxide (ZnO) and/or a mercury salt (Hg2+). The deuterated acetaldehyde produced is then condensed and collected.

Step 3: Synthesis of this compound (CD3CD2OD)

-

Methodology: The deuterated acetaldehyde is catalytically reduced with deuterium gas.

-

Procedure: The vaporized deuterated acetaldehyde and deuterium gas are mixed in a molar ratio ranging from 1:1 to 1:50. This mixture is then passed through a fixed-bed reactor containing a nickel (Ni) catalyst, or alternatively copper (Cu), platinum (Pt), or palladium (Pd). The reaction is conducted at a temperature of 100-650°C and a pressure of 1-5 MPa. The resulting this compound is condensed and separated. A conversion rate of 99-99.5% is achievable for this final step.[1]

Hydrolysis of Ethyl Silicate

This method offers a straightforward approach using readily available materials.[1]

-

Methodology: Ethyl silicate is hydrolyzed with heavy water in a protective atmosphere.

-

Procedure:

-

To a mixture of monomeric ethyl silicate and anhydrous ethanol containing a catalytic amount of hydrochloric acid, heavy water (D2O) is added gradually while maintaining the temperature at 25°C with external cooling.

-

The rate of D2O addition should be controlled to prevent the precipitation of silica.

-

After the addition is complete, the solution is left to stand overnight at room temperature to complete the hydrolysis.

-

The resulting this compound can be separated from the silica dioxide byproduct by distillation.

-

Grignard Synthesis

The Grignard reaction provides a reliable laboratory-scale synthesis of specifically deuterated ethanol. To synthesize fully deuterated ethanol-d6, a deuterated Grignard reagent is reacted with deuterated formaldehyde.

-

Methodology: A deuterated Grignard reagent (CD3MgBr) is first prepared and then reacted with deuterated formaldehyde (DCDO). The resulting alkoxide is then hydrolyzed.

-

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A solution of deuterated methyl bromide (CD3Br) in anhydrous diethyl ether is slowly added to initiate the reaction. The mixture is refluxed for 30 minutes to ensure the complete formation of the Grignard reagent.

-

Reaction with Deuterated Formaldehyde: The Grignard reagent solution is cooled to 0°C in an ice bath. A suspension of dry para-d-formaldehyde in anhydrous diethyl ether is slowly added to the stirred Grignard solution. After the addition, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours.

-

Hydrolysis: The reaction mixture is cooled again to 0°C, and a saturated aqueous ammonium chloride solution is slowly added to quench the reaction and hydrolyze the magnesium alkoxide.

-

Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude this compound can be further purified by fractional distillation. This method is reported to yield high-purity product.[1]

-

Catalytic H/D Exchange

This method involves the direct exchange of hydrogen for deuterium between ethanol and a deuterium source.[1]

-

Methodology: Ethanol is heated with heavy water (D2O) in the presence of a ruthenium pincer catalyst.

-

Procedure:

-

In a reaction vessel under an inert atmosphere, the ruthenium catalyst is added.

-

Ethanol and heavy water are then added. The molar ratio of ethanol to D2O will influence the final degree of deuteration.

-

The vessel is sealed and heated to a temperature between 100-150°C with stirring. The reaction time can vary from several hours to days, depending on the catalyst's activity and the desired level of deuteration.

-

After cooling, the catalyst can be removed by filtration if it is heterogeneous. The this compound is then purified, typically by fractional distillation to remove excess D2O.

-

Reduction of Deuterated Acetic Acid Derivatives

Deuterated ethanol can also be synthesized by the reduction of deuterated acetic acid esters.[1]

-

Methodology: Deuterated methyl acetate is reacted with deuterium gas in the presence of a ruthenium catalyst.

-

Procedure:

-

The reaction is carried out in a pressure reactor. Deuterated methyl acetate and a ruthenium catalyst, such as Ru-Macho, are placed in the reactor.

-

The reactor is pressurized with deuterium gas (e.g., 50 bar).

-

The reaction mixture is heated (e.g., to 70°C) and stirred for a specified time (e.g., 16 hours).

-

After the reaction, the mixture is cooled, and the pressure is released. The this compound is then purified from the reaction mixture.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core logical flow of the described synthetic pathways.

References

Ethyl Alcohol-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, experimental applications, and analysis of ethyl alcohol-d6 (ethanol-d6). This deuterated analog of ethanol is a critical tool in a variety of scientific disciplines, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic research. Its unique isotopic composition allows for precise quantification and tracing of ethanol and its metabolites in complex biological systems.

Core Properties of this compound

This compound, also known as hexadeuteroethanol, has the chemical formula CD₃CD₂OD. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a higher molecular weight compared to its non-deuterated counterpart, ethanol (C₂H₅OH). This isotopic labeling is the foundation of its utility in advanced analytical techniques.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. These values are essential for experimental design and data interpretation.

| Property | Value | References |

| Molecular Weight | 52.11 g/mol | [1][2][3] |

| Exact Mass | 52.079525286 Da | [1] |

| Chemical Formula | C₂D₆O | [2][3] |

| CAS Number | 1516-08-1 | [2] |

| Density | 0.892 g/mL at 25 °C | |

| Boiling Point | 78 °C | |

| Melting Point | -130 °C | |

| Isotopic Purity | Typically ≥99.5 atom % D |

Experimental Protocols and Applications

This compound is predominantly utilized as an internal standard in quantitative analysis and as a tracer in metabolic studies. Its applications span from forensic toxicology to fundamental biochemical research.

Quantification of Ethanol in Biological Samples via GC/MS

A primary application of this compound is in the quantification of ethanol in biological matrices, such as whole blood, using Gas Chromatography-Mass Spectrometry (GC/MS). In this method, this compound serves as an ideal internal standard because its chemical and physical properties are very similar to ethanol, but it is distinguishable by its mass.[4]

Experimental Protocol:

-

Sample Preparation: A known amount of this compound is added to the biological sample (e.g., 0.1 mL of whole blood).[2][5]

-

Headspace Extraction: The vial containing the sample is incubated to allow volatile compounds, including ethanol and this compound, to equilibrate in the headspace.[2][5]

-

GC/MS Analysis: A sample of the headspace gas is injected into the GC/MS system. The gas chromatograph separates the components based on their boiling points and interactions with the column, and the mass spectrometer detects and quantifies the ions of interest.

-

Quantification: The concentration of ethanol in the original sample is determined by comparing the peak area of ethanol to the peak area of the this compound internal standard. The ions typically monitored are m/z 31 for ethanol and m/z 33 for this compound.[2][5]

NMR Spectroscopy

This compound is also used as a solvent in NMR spectroscopy. Its deuterated nature means it does not produce a significant signal in ¹H NMR spectra, thus preventing interference with the signals from the analyte of interest.

Experimental Protocol for NMR Sample Preparation:

-

Analyte Preparation: The compound to be analyzed is weighed and dissolved in a known volume of this compound.

-

Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. The residual proton signals of this compound can be used as a chemical shift reference.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

Use in Metabolic Studies

This compound is a valuable tracer for studying the metabolic fate of ethanol in vivo. By administering this compound to an organism, researchers can track the incorporation of deuterium into various metabolites using mass spectrometry. This provides insights into metabolic pathways and fluxes. For example, it has been used to study postmortem ethanol diffusion and degradation.[6][7]

The general workflow for such a study is outlined below:

References

- 1. benchchem.com [benchchem.com]

- 2. jsbms.jp [jsbms.jp]

- 3. Ethanol-dâ (D, 99%) Ethyl alcohol (<6% DâO) - Cambridge Isotope Laboratories, DLM-31B-5 [isotope.com]

- 4. Determination of Variation in Forensic Ethanol Analysis Results Using a Deuterated Internal Standard for Samples Collected at the Lower Limit of Sufficient Volume for Analysis: A Cost Benefit Perspective [escholarship.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Experimental studies on postmortem diffusion of ethanol-d6 using rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Postmortem degradation of administered ethanol-d6 and production of endogenous ethanol: experimental studies using rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure and Properties of Deuterated Ethanol: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of deuterated ethanol is critical for its application in a range of scientific disciplines. This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of various deuterated ethanol isotopologues.

Deuterated ethanol, a form of ethanol where one or more hydrogen atoms are replaced by deuterium, is a vital tool in fields such as nuclear magnetic resonance (NMR) spectroscopy, mechanistic studies of chemical reactions, and as a tracer in metabolic research.[1] The substitution of protium (¹H) with deuterium (²H or D), a heavier isotope, imparts subtle yet significant changes to the molecule's physical and chemical properties.[1] These differences primarily arise from the change in mass and vibrational energy of the C-D and O-D bonds compared to their C-H and O-H counterparts.[1]

Core Physical and Chemical Properties

The isotopic substitution in deuterated ethanol leads to discernible differences in its physical properties when compared to standard ethanol (CH₃CH₂OH). These variations are crucial for its application in various analytical and research contexts.

Data Presentation: Physical Properties

The following table summarizes key physical properties of common deuterated ethanol isotopologues in comparison to non-deuterated ethanol.

| Property | Ethanol (CH₃CH₂OH) | Ethanol-d1 (CH₃CH₂OD) | Ethanol-d5 (CD₃CD₂OH) | Ethanol-d6 (CD₃CD₂OD) |

| Molecular Weight ( g/mol ) | 46.07 | 47.07[1] | 51.10[1] | 52.10[1][2] |

| Melting Point (°C) | -114.1[1] | -114[1] | - | -130 |

| Boiling Point (°C) | 78.37[1] | 78[1] | 78-79[1] | 78[1][2] |

| Density (g/mL at 25°C) | 0.789 | 0.806[1] | 0.871[1] | 0.892[1][2] |

| Refractive Index (n20/D) | 1.361 | 1.359[1] | 1.358[1] | - |

Structural Representation of Deuterated Ethanol

The location of deuterium substitution within the ethanol molecule is critical for its intended application. The following diagram illustrates the common isotopologues of deuterated ethanol.

Caption: Common isotopologues of deuterated ethanol.

Experimental Protocols

Accurate characterization and synthesis of deuterated ethanol are paramount for its effective use. The following sections detail common experimental methodologies.

Synthesis of Deuterated Ethanol

Several methods exist for the synthesis of deuterated ethanol, with the choice of method often depending on the desired isotopic purity and the specific isotopologue required.

1. Industrial Production of Ethanol-d6: A common large-scale method involves the following steps:

-

Step 1: Reaction of calcium carbide with heavy water (D₂O) to produce deuterated acetylene (C₂D₂).[3][4]

-

Step 2: Hydration of deuterated acetylene in the presence of an acid catalyst and a mercury or zinc salt to yield deuterated acetaldehyde (CD₃CDO).[3][4]

-

Step 3: Catalytic reduction of deuterated acetaldehyde with deuterium gas (D₂) over a nickel, copper, platinum, or palladium catalyst to produce ethanol-d6.[3][4]

2. Hydrolysis of Ethoxy-Containing Compounds: A straightforward laboratory-scale synthesis involves the hydrolysis of compounds containing an ethoxy group, such as ethyl silicate, with heavy water.[3]

3. Reduction of Deuterated Acetic Acid Derivatives: Deuterated ethanol can be synthesized by the reduction of deuterated acetic acid or its esters. For instance, methyl acetate can be reacted with deuterium gas in the presence of a ruthenium catalyst to yield deuterated ethanol.[3]

4. Grignard Reaction: The classic method for preparing primary alcohols can be adapted to synthesize specific isotopologues. For example, CD₃CH₂OH can be prepared by the condensation of CD₃MgBr with formaldehyde, followed by hydrolysis.[5]

Spectroscopic Analysis

NMR and Infrared (IR) spectroscopy are essential techniques for confirming the isotopic substitution and purity of deuterated ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the position and extent of deuteration.

-

Sample Preparation: Dissolve the deuterated ethanol sample in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[6] An internal standard such as tetramethylsilane (TMS) is often added.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The absence or reduction of specific proton signals in the ¹H NMR spectrum indicates deuteration at those positions.[1]

-

D₂O Exchange: To confirm the hydroxyl proton signal, a drop of D₂O can be added to the NMR tube. The -OH peak will disappear or significantly diminish in intensity due to proton-deuterium exchange.[7]

Infrared (IR) Spectroscopy:

-

Objective: To identify functional groups and confirm isotopic substitution by observing vibrational frequencies.

-

Sample Preparation: A few drops of the deuterated ethanol sample are placed between two salt plates (e.g., NaCl or KBr).[1]

-

Data Acquisition: An IR spectrum is typically acquired over the range of 4000-400 cm⁻¹.[1]

-

Data Analysis: The spectrum is analyzed for the presence of O-D and/or C-D stretching vibrations and the absence or reduction of O-H and/or C-H stretching vibrations.[1]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated ethanol.

Caption: Synthesis and characterization workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated ethanol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PREPARATION OF ETHANOL (D$sub 3$)-2 (Journal Article) | OSTI.GOV [osti.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Ethyl Alcohol-d6

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter that underpins the reliability and accuracy of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic purity of Ethyl alcohol-d6 (CD₃CD₂OD), also known as hexadeuteroethanol. We delve into the analytical methodologies for its determination, typical purity specifications, and the foundational principles of its synthesis and purification.

This compound is a widely utilized deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, a tracer in metabolic studies, and a synthon in the preparation of complex deuterated molecules.[1] Its efficacy in these applications is directly correlated to its isotopic enrichment. This guide offers detailed experimental protocols and data presentation to aid researchers in assessing and understanding the isotopic purity of this vital compound.

Understanding Isotopic Purity

Isotopic purity, in the context of a deuterated compound like this compound, refers to the percentage of deuterium atoms relative to the total number of hydrogen isotopes (protium, ¹H, and deuterium, ²H or D) at all hydrogen positions within the molecule. It is typically expressed as "atom % D". Commercially available this compound generally boasts a high isotopic purity, often exceeding 99.5 atom % D.[2][3] Even minute levels of residual protonated isotopologues can introduce significant interference in sensitive applications, particularly in ¹H NMR where solvent signals can obscure those of the analyte.

Quantitative Data Summary

The isotopic purity of commercially available this compound is a key specification provided by suppliers. The following table summarizes typical purity grades and their implications for common applications.

| Isotopic Purity (atom % D) | Residual ¹H Signal Intensity | Common Applications & Remarks |

| ≥ 99.9% | Very Low | Ideal for quantitative NMR (qNMR), trace analysis, and experiments requiring minimal solvent interference. |

| ≥ 99.8% | Low | Suitable for most routine NMR applications and as a solvent for sensitive chemical reactions. |

| ≥ 99.5% | Low to Moderate | A standard grade sufficient for many qualitative NMR analyses and general use as a deuterated solvent.[3] |

| ≥ 98.0% | Moderate | May be acceptable for less sensitive applications but carries a risk of residual solvent peaks overlapping with analyte signals. |

Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for the precise determination of the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and isotopic enrichment at specific sites. Both proton (¹H) and deuterium (²H) NMR can be employed.

This method relies on the quantification of the small residual proton signals from partially deuterated ethanol isotopologues (e.g., CD₃CHDOD, CHD₂CD₂OD). The area of these signals is directly proportional to the number of corresponding protons.

Experimental Protocol: Quantitative ¹H NMR

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry 5 mm NMR tube.

-

Add a precise volume (e.g., 0.6 mL) of a high-purity deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d, CDCl₃).

-

For absolute quantification, a certified internal standard of known concentration and with non-overlapping signals can be added. However, for isotopic purity determination, comparison of internal residual proton signals to a reference signal can be sufficient.

2. NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field spectrometer (≥ 400 MHz) to ensure good signal dispersion.

-

Key Parameters:

-

Pulse Angle: Use a 90° pulse for maximum signal intensity.

-

Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation and accurate integration. A delay of 30-60 seconds is often recommended for quantitative applications.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the residual proton signals.

-

3. Data Processing and Analysis:

-

Apply phasing and baseline correction to the spectrum.

-

Carefully integrate the residual proton signals corresponding to the ethyl group of ethanol.

-

If an internal standard is used, integrate a known signal from the standard.

-

Calculate the percentage of the non-deuterated species: % ¹H = (Integral_residual / Integral_reference_normalized) * 100

-

Calculate the isotopic purity: Isotopic Purity (atom % D) = 100% - % ¹H

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates components of a mixture in the gas phase and detects them based on their mass-to-charge ratio. It is particularly useful for determining the overall isotopic enrichment of volatile compounds like ethanol.

Experimental Protocol: GC-MS

1. Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL to 10 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.[4]

-

Transfer the solution to a 1.5 mL glass autosampler vial.

2. GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injection Port: Set to a temperature of 200-250°C.

-

Injection Mode: Split or splitless, depending on the sample concentration. A split ratio of 50:1 is common.

-

Column: A polar capillary column, such as a DB-WAX or similar, is suitable for ethanol analysis. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp of 10-25°C/min to a final temperature of 200-240°C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to identify all ions, or Selected Ion Monitoring (SIM) for higher sensitivity and quantitative accuracy. For this compound, the molecular ion (m/z 52) and characteristic fragment ions would be monitored. For residual protonated ethanol, the corresponding ions (e.g., m/z 46 for C₂H₅OH) would be monitored.

-

3. Data Analysis:

-

Identify the peaks corresponding to this compound and any protonated isotopologues in the total ion chromatogram.

-

Extract the mass spectra for these peaks.

-

Determine the relative abundance of the different isotopologues by integrating the areas of their respective molecular ion peaks or characteristic fragment ion peaks in the mass spectrum.

-

Correct the raw intensities for the natural abundance of ¹³C.

-

Calculate the isotopic purity based on the corrected relative intensities of the deuterated and non-deuterated species.

Synthesis and Purification of this compound

High-purity this compound is typically synthesized from deuterated precursors to ensure high levels of deuterium incorporation.

A common industrial method involves the following steps:

-

Generation of Deuterated Acetylene: Calcium carbide is reacted with heavy water (D₂O) to produce deuterated acetylene (C₂D₂).[2]

-

Hydration to Deuterated Acetaldehyde: The deuterated acetylene is then hydrated using D₂O in the presence of a catalyst (e.g., a mercury salt) to form deuterated acetaldehyde (CD₃CDO).[2]

-

Reduction to this compound: Finally, the deuterated acetaldehyde is reduced with deuterium gas (D₂) over a metal catalyst (e.g., Nickel) to yield this compound (CD₃CD₂OD).[2]

Purification is crucial to remove chemical impurities and residual water (H₂O or D₂O). Fractional distillation is the primary method used for the purification of deuterated ethanol.[5][6] This technique separates liquids based on differences in their boiling points. As ethanol and water form an azeotrope, specialized distillation techniques may be required to achieve very high chemical purity.[3]

Visualizing Workflows and Relationships

To further clarify the processes described, the following diagrams illustrate the key experimental workflows and logical relationships.

Caption: Workflow for Isotopic Purity Determination by ¹H NMR.

Caption: Workflow for Isotopic Purity Determination by GC-MS.

Caption: Simplified Synthesis Pathway for this compound.

Conclusion

The determination of the isotopic purity of this compound is a critical quality control step for ensuring the integrity of research in which it is employed. Both NMR spectroscopy and GC-MS offer robust and reliable means of quantification, each with its own set of advantages. A thorough understanding of these analytical techniques, coupled with an awareness of the synthesis and purification methods, empowers researchers to confidently assess the quality of their deuterated solvents and, by extension, the validity of their experimental results. This guide provides the foundational knowledge and practical protocols to achieve this.

References

Unveiling the Isotopic Fingerprint: A Technical Guide to Ethyl Alcohol-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl alcohol-d6 (Ethanol-d6), a deuterated isotopologue of ethanol. This document serves as a core resource for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical and physical properties, and its applications in experimental settings. The guide includes detailed methodologies for key experiments and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of its utility.

Nomenclature and Identification: Synonyms for this compound

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

| Synonym | CAS Number | Molecular Formula | IUPAC Name |

| Ethanol-d6 | 1516-08-1 | C2D6O | ethan-1,1,2,2,2-d5-ol-d |

| Hexadeuteroethanol | 1516-08-1 | C2D6O | ethan-1,1,2,2,2-d5-ol-d |

| Ethyl-d5 alcohol-d | 1516-08-1 | C2D6O | ethan-1,1,2,2,2-d5-ol-d |

| Perdeuteroethanol | 1516-08-1 | C2D6O | ethan-1,1,2,2,2-d5-ol-d |

| (2H6)Ethanol | 1516-08-1 | C2D6O | ethan-1,1,2,2,2-d5-ol-d |

| Alcohol-d6 | 1516-08-1 | C2D6O | ethan-1,1,2,2,2-d5-ol-d |

| Deuterated ethanol | 1516-08-1 | C2D6O | ethan-1,1,2,2,2-d5-ol-d |

Physicochemical Properties

The substitution of hydrogen with deuterium atoms in the ethanol molecule results in distinct physical and chemical properties. These properties are crucial for its application in various analytical and experimental techniques. A summary of the key quantitative data is presented in Table 2.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 52.11 g/mol |

| Density | 0.892 g/mL at 25 °C |

| Boiling Point | 78 °C |

| Melting Point | -130 °C |

| Refractive Index (n20/D) | 1.358 |

| Isotopic Purity | Typically ≥99.5 atom % D |

| Flash Point | 13 °C (closed cup) |

| Solubility | Miscible with water and most organic solvents |

Experimental Protocols

This compound is a versatile tool in various research applications. The following sections provide detailed methodologies for some of its key uses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

This compound is widely used as a solvent in NMR spectroscopy due to its ability to dissolve a wide range of analytes without producing interfering proton signals.

Objective: To prepare a sample for ¹H or ¹³C NMR analysis using this compound as the solvent.

Materials:

-

Analyte (solid or liquid)

-

This compound (anhydrous, ≥99.5 atom % D)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Analyte Preparation:

-

For solid samples, accurately weigh 1-10 mg of the analyte directly into a clean, dry vial.

-

For liquid samples, use a micropipette to transfer 1-10 µL of the analyte into a clean, dry vial.

-

-

Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.

-

Dissolution: Vortex the mixture until the analyte is completely dissolved. Gentle heating may be applied if the analyte has low solubility, but care should be taken to avoid solvent evaporation.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Analysis: The sample is now ready for NMR analysis.

Caption: Experimental workflow for NMR sample preparation.

Metabolic Tracer Studies using Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be used as a stable isotope tracer to study metabolic pathways in vivo or in vitro. The deuterium labels can be tracked as they are incorporated into various metabolites.

Objective: To trace the metabolic fate of ethanol-derived acetate in a biological system.

Materials:

-

This compound

-

Biological system (e.g., cell culture, animal model)

-

Quenching solution (e.g., ice-cold methanol)

-

Extraction solvent (e.g., chloroform)

-

Derivatization agent (e.g., silylating agent)

-

GC-MS system

Procedure:

-

Administration: Introduce a known amount of this compound to the biological system.

-

Incubation: Allow the system to metabolize the deuterated ethanol for a specific period.

-

Quenching: Stop metabolic activity by rapidly adding a quenching solution.

-

Metabolite Extraction: Extract the metabolites from the biological matrix using an appropriate solvent system.

-

Derivatization: Chemically modify the extracted metabolites to increase their volatility for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of deuterated metabolites.

Synthesis of Deuterated Molecules

This compound can serve as a deuterated building block for the synthesis of more complex deuterated molecules, which are valuable as internal standards in quantitative mass spectrometry or as therapeutic agents with altered pharmacokinetic properties.

Objective: To synthesize a deuterated ester using this compound.

Materials:

-

This compound

-

Anhydrous carboxylic acid

-

Acid catalyst (e.g., sulfuric acid)

-

Anhydrous reaction solvent (e.g., toluene)

-

Apparatus for reflux and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the carboxylic acid, a molar excess of this compound, and a catalytic amount of sulfuric acid in an anhydrous solvent.

-

Reaction: Heat the mixture to reflux for several hours to drive the esterification reaction to completion.

-

Work-up: After cooling, neutralize the acid catalyst with a mild base. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude deuterated ester can be further purified by distillation or chromatography.

Signaling Pathways

Ethanol is known to modulate various intracellular signaling pathways. The metabolic products of ethanol, such as acetate, can influence cellular processes. The diagram below illustrates a simplified pathway of how ethanol metabolism can lead to changes in histone acetylation, a key epigenetic modification.

Caption: Metabolic pathway of this compound to histone acetylation.

This guide provides foundational knowledge for the effective use of this compound in a research setting. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and follow appropriate laboratory safety procedures when handling deuterated solvents and reagents.

An In-depth Technical Guide to the Safety and Hazards of Ethyl Alcohol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with Ethyl alcohol-d6 (Ethanol-d6, CAS No. 1516-08-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this substance in laboratory and drug development settings.

Core Safety and Hazard Information

This compound is the deuterated form of ethyl alcohol, where the hydrogen atoms have been replaced with deuterium. While its chemical properties are similar to its non-deuterated counterpart, it is crucial to handle it with the same level of caution. The primary hazards associated with this compound are its high flammability and its potential to cause serious eye irritation.[1][2]

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3]

Hazard Statements:

Precautionary Statements:

A range of precautionary statements apply, including the need to keep the substance away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves and eye protection.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂D₆O | [3] |

| Molecular Weight | 52.11 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Alcohol-like | [4] |

| Boiling Point | 78 °C (172.4 °F) | [4] |

| Melting Point | -114 °C to -130 °C | [2][5] |

| Density | 0.8010 to 0.892 g/cm³ at 25 °C | [4][5] |

| Vapor Pressure | 58.5 hPa at 20 °C to 169 hPa at 25 °C | [2][6] |

| Vapor Density | 1.79 | [4] |

| Solubility in Water | Soluble | [1] |

Table 2: Flammability Data

| Parameter | Value | Source |

| Flash Point | 12 °C (53.6 °F) to 13 °C (55.4 °F) - closed cup | [4][5] |

| Autoignition Temperature | 363 °C (685.4 °F) | [4] |

| Lower Explosive Limit (LEL) | 2.5% to 3.5% (v/v) | [5][6] |

| Upper Explosive Limit (UEL) | 13.5% to 19% (v/v) | [4][6] |

Table 3: Toxicological Data (Primarily for non-deuterated Ethanol)

| Test | Value | Species | Source |

| LD50 Oral | 6,200 - 7,060 mg/kg | Rat | [7][8] |

| LC50 Inhalation | 20,000 ppm (10 h) - 96 mg/L (4 h) | Rat | [7][8] |

Table 4: Occupational Exposure Limits (for non-deuterated Ethanol)

| Organization | Limit | Value |

| OSHA (PEL) | 8-hr TWA | 1000 ppm (1900 mg/m³) |

| NIOSH (REL) | 10-hr TWA | 1000 ppm (1900 mg/m³) |

| ACGIH (TLV) | STEL | 1000 ppm |

Experimental Protocols

Determination of Flash Point (Based on ASTM D93)

The flash point of a volatile liquid is determined using a Pensky-Martens closed-cup tester.[1][2][4][5][6]

Methodology:

-

A brass test cup is filled with the sample to a specified mark.

-

The cup is fitted with a lid and heated at a controlled rate while the sample is stirred.

-

At specific temperature intervals, an ignition source is dipped into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[1]

Determination of Explosive Limits (Based on ASTM E681)

The lower and upper explosive limits (LEL and UEL) are determined by introducing varying concentrations of the substance's vapor into a controlled chamber with air and an ignition source.[9]

Methodology:

-

A known concentration of the vapor is mixed with air in a sealed vessel.

-

An electrical ignition source is activated.

-

Observations are made for flame propagation.

-

The concentration is systematically varied to find the minimum (LEL) and maximum (UEL) concentrations that support combustion.[9]

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

The acute toxic class method is used to estimate the acute oral toxicity of a substance.[3]

Methodology:

-

A small group of animals (typically rats) is dosed with the substance at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[3]

-

The animals are observed for signs of toxicity and mortality over a defined period (e.g., 14 days).

-

The results are used to classify the substance into a toxicity category based on the observed effects at different dose levels.[3]

In Vitro Cytotoxicity Assay for Volatile Compounds

This protocol is a generalized approach for assessing the cytotoxicity of volatile organic compounds like this compound using cell cultures.[10][11][12]

Methodology:

-

Cell Culture: Human cell lines (e.g., A549 lung cells, HepG2 liver cells) are cultured on porous membranes in well plates.[10][12]

-

Exposure: The cell-containing membranes are placed in a sealed exposure chamber. A known amount of the volatile compound is introduced into the chamber, creating a defined airborne concentration. Cells are exposed at the air-liquid interface for a set duration (e.g., 1 hour).[10][12]

-

Incubation: After exposure, the cells are incubated for a period (e.g., 24 hours) to allow for cytotoxic effects to manifest.[10]

-

Viability Assay: Cell viability is assessed using a quantitative method, such as the MTS or neutral red uptake (NRU) assay. These assays measure metabolic activity or the ability of viable cells to take up a dye, respectively.[10]

-

Data Analysis: The results are used to determine the concentration of the substance that causes a 50% reduction in cell viability (IC50).[10]

Handling, Storage, and First Aid

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Use only non-sparking tools and take precautionary measures against static discharge.[4]

-

Avoid breathing vapors or mist.

-

Use in a well-ventilated area.[5]

-

Wear appropriate personal protective equipment, including safety glasses and gloves.

Storage:

-

Store in a well-ventilated place.[4]

-

Keep cool and protect from sunlight.[5]

-

Store in a flammable liquids storage area.

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion

This compound is a highly flammable liquid that can cause serious eye irritation. While specific toxicological data for the deuterated form is limited, it should be handled with the same precautions as non-deuterated ethanol. Adherence to proper handling, storage, and emergency procedures is essential to ensure safety in a research and development environment. The experimental protocols outlined in this guide provide a framework for the types of safety testing that are critical for volatile organic compounds.

References

- 1. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 7. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 8. oecd.org [oecd.org]

- 9. Flammability Limits (LFL/UFL) - Prime Process Safety Center [primeprocesssafety.com]

- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 11. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for Ethyl Alcohol-d6 as an NMR Solvent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterated ethanol (Ethanol-d6, C₂D₅OD) is a versatile and widely used solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary function is to dissolve analytes for analysis while remaining largely "invisible" in the ¹H NMR spectrum, thereby preventing solvent signals from obscuring the signals of the molecule of interest.[1] In these solvents, hydrogen atoms (¹H) are replaced by their isotope, deuterium (²H), which resonates at a different frequency.[1] This property, combined with its ability to dissolve a range of polar to moderately non-polar compounds, makes ethanol-d6 an indispensable tool for molecular structure elucidation, reaction monitoring, and quantitative analysis in various scientific fields, including drug development.[2][3][4]

The deuterium signal in ethanol-d6 also serves a crucial role for the NMR spectrometer's lock system, which stabilizes the magnetic field to ensure the acquisition of high-resolution spectra.[4][5] The well-characterized residual proton signals of ethanol-d6 can additionally be used as an internal chemical shift reference.[5]

Data Presentation: Properties of Ethanol-d6

The physical and spectroscopic properties of ethanol-d6 are essential for accurate sample preparation and spectral interpretation.